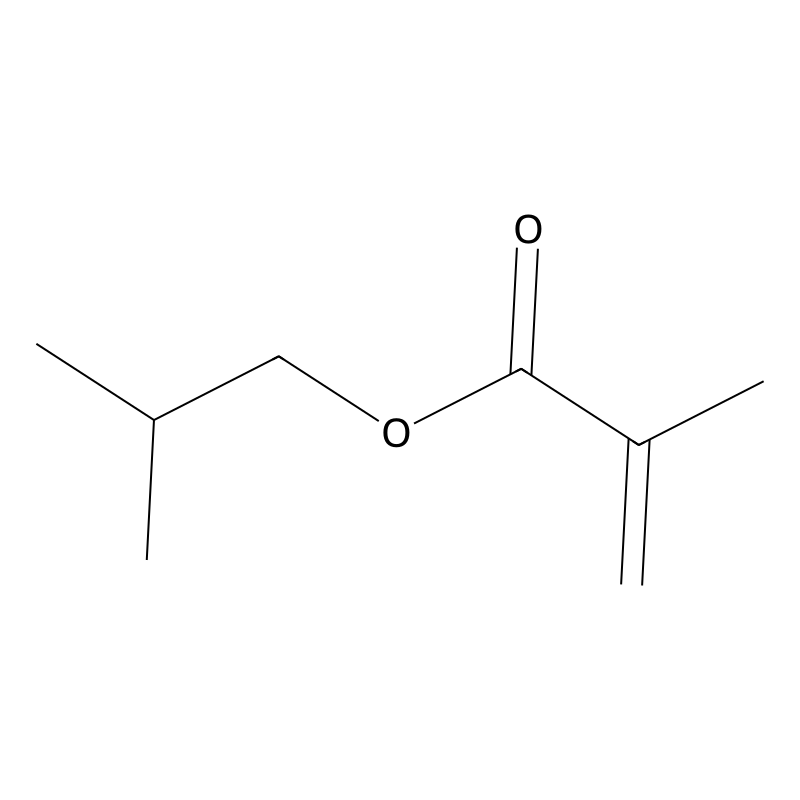

Isobutyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

Miscible with ethanol, ethyl ether

Insoluble in water

In water, 1300 mg/L at 25 °C

Synonyms

Canonical SMILES

Synthesis of Polymers and Materials

- Monomer for Acrylic Resins: IBMA acts as a primary building block, or monomer, for the synthesis of diverse acrylic resins. These resins find application in various research fields, including:

- Biomedical Engineering: Development of biocompatible materials for implants, drug delivery systems, and tissue engineering scaffolds [1].

- Electronics: Fabrication of components like printed circuit boards and encapsulants for electronic devices [2].

- Coatings and Adhesives: Formulating durable and adhesive materials for research purposes in areas like corrosion protection and surface modification [3].

Studies on Cellular Interactions and Biocompatibility

- Evaluation of Cytotoxicity: Researchers use IBMA to investigate its potential impact on living cells, especially in the context of dental applications where it's used in some denture materials. This helps assess the biocompatibility and potential risks associated with these materials [4].

- Understanding Cellular Response: Studies explore the interaction of IBMA with cells, examining its effect on cellular activities like proliferation, differentiation, and antioxidant enzyme activity. This knowledge helps researchers design safer and more biocompatible materials [5].

Development of Novel Materials and Technologies

- Exploration of Functionalized Polymers: Researchers are investigating the functionalization of IBMA-based polymers by incorporating specific functional groups. This allows for the creation of materials with tailored properties for specific research applications, such as drug delivery or tissue engineering [6].

- Research on Photopolymerization: IBMA's ability to undergo photopolymerization, which is the process of hardening upon exposure to light, is being explored for various research applications. This includes the development of light-curable 3D printing materials and the creation of biocompatible hydrogels for tissue engineering [7].

It's important to note that while IBMA offers valuable research possibilities, its potential toxicity needs to be carefully considered and evaluated in each specific application.

Further Reading:

- [1] Biocompatible polymers for tissue engineering: )

- [2] Acrylic Resins:

- [3] Methacrylates and acrylic acid:

- [4] Effect of isobutyl methacrylate and methacrylic acid eluted from chairside denture hard reliners on enzymatic cellular antioxidants: An in vitro study in human primary buccal mucosal fibroblasts: )

- [5] The effects of isobutyl methacrylate and methyl methacrylate on the proliferation and differentiation of human dental pulp stem cells: )

- [6] Functionalized poly(isobutyl methacrylate): )

- [7] Light-induced polymerization of isobutyl methacrylate hydrogels for cartilage tissue engineering: )

Isobutyl methacrylate is a colorless liquid with the chemical formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol. It is classified as a carboxylic acid ester, formed through the esterification of isobutanol and methacrylic acid. This compound is known for its low volatility and is slightly soluble in water but highly soluble in organic solvents such as diethyl ether and ethanol. Isobutyl methacrylate has a flash point of approximately 120°F (49°C) and can release acrid smoke and fumes when heated to high temperatures .

The compound is highly flammable, with vapors that are heavier than air, posing risks of explosion if they accumulate in confined spaces. It can undergo spontaneous polymerization under certain conditions, particularly when exposed to heat, light, or peroxides, which can lead to violent reactions and ruptures of containers .

- Flammability: IBMA is flammable and can readily ignite upon contact with heat or open flames [].

- Skin and Eye Irritation: Vapors or liquids can irritate skin and eyes [].

- Inhalation Hazard: Vapors can cause respiratory irritation and narcotic effects [].

- Polymerization Hazard: As mentioned earlier, IBMA can undergo exothermic polymerization under certain conditions, leading to container ruptures [].

- Polymerization: It readily polymerizes to form homopolymers and copolymers with other monomers such as acrylic acid and its derivatives. This reaction can be initiated by heat or chemical catalysts.

- Hydrolysis: In the presence of water or under acidic or basic conditions, it can hydrolyze to yield methacrylic acid and isobutanol.

- Reactions with Strong Oxidizers: Isobutyl methacrylate reacts vigorously with strong oxidizing agents, which can produce exothermic reactions leading to ignition .

Isobutyl methacrylate exhibits notable biological activity, primarily concerning its toxicity:

- Toxicity: It is classified as harmful if inhaled and can cause irritation to the skin, eyes, and respiratory tract. Prolonged exposure may lead to allergic reactions.

- Metabolism: The compound is rapidly absorbed through oral, dermal, and inhalation routes. It metabolizes primarily into methacrylic acid via hydrolysis and conjugation pathways .

- Aquatic Toxicity: Isobutyl methacrylate is very toxic to aquatic organisms, necessitating careful handling to prevent environmental contamination .

Isobutyl methacrylate can be synthesized through several methods:

- Esterification: The most common method involves the reaction between isobutanol and methacrylic acid under acidic conditions, typically using sulfuric acid as a catalyst.

- Transesterification: This involves the reaction of methyl methacrylate with isobutanol in the presence of a base catalyst.

- Direct Synthesis from Methacrylic Acid: Isobutyl methacrylate can also be synthesized by reacting methacrylic acid with isobutylene in the presence of a catalyst .

Isobutyl methacrylate has a wide range of applications across various industries:

- Acrylic Resins: It serves as a monomer in the production of acrylic resins used in coatings, adhesives, and sealants.

- Medical Devices: The compound is utilized in synthesizing medical polymers for devices such as dental materials.

- Textile Industry: It is used in producing adhesive fabrics for textile finishing processes.

- Lubricating Oils: In the oil industry, it acts as an auxiliary agent for washing lubricating oils .

Interaction studies involving isobutyl methacrylate focus on its reactivity with various substances:

- Reactivity with Acids: Strong acids can catalyze its polymerization or hydrolysis.

- Compatibility with Other Monomers: It copolymerizes effectively with other acrylic monomers, enhancing material properties such as flexibility and adhesion.

- Environmental Impact Studies: Research indicates significant toxicity to aquatic life forms; thus, studies often emphasize minimizing environmental exposure during industrial processes .

Similar Compounds: Comparison

Isobutyl methacrylate shares structural similarities with several related compounds. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Butyl Methacrylate | C₈H₁₄O₂ | Higher boiling point; less volatile than Isobutyl |

| Methyl Methacrylate | C₅H₈O₂ | Widely used in commercial applications; lower viscosity |

| Ethyl Methacrylate | C₆H₁₄O₂ | Lower molecular weight; used in similar applications |

| Hydroxyethyl Methacrylate | C₇H₁₄O₃ | Contains hydroxyl group; enhances hydrophilicity |

Uniqueness of Isobutyl Methacrylate

Isobutyl methacrylate's unique characteristics stem from its branched structure, which provides enhanced flexibility and lower glass transition temperatures compared to linear counterparts like butyl methacrylate. Its specific reactivity profile allows for diverse applications in both industrial and medical fields while posing distinct handling challenges due to its volatility and potential for polymerization .

Physical Description

Liquid

Color/Form

XLogP3

Boiling Point

155.0 °C

155 °C

Flash Point

35 °C (closed cup)

49 °C (Tag open cup)

Density

0.8858 g/cu cm at 20 °C

LogP

log Kow = 2.66

Melting Point

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Vapor Pressure

3.63 mm Hg at 25 °C

Pictograms

Flammable;Irritant

Impurities

Other CAS

Wikipedia

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/

... Manufactured by direct esterification of methacrylic acid or transesterification of methyl methacrylate

General Manufacturing Information

All other chemical product and preparation manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

2-Propenoic acid, 2-methyl-, 2-methylpropyl ester: ACTIVE

2-Propenoic acid, 2-methyl-, 2-methylpropyl ester, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Alkyl mercury compounds have been used as seed disinfectants and for fungicides. They have also been used in organic synthesis. /Mercury alkyl compounds/

Methyl methacrylate, and in general the methacrylic esters, polymerize much less readily than the corresponding ordinary acrylates. Nonetheless, they are stabilized by adding hydroquinone or pyrogallol, particularly in the presence of metallic copper. /Methacrylates/

A treatment that may be practical for highway bridge decks is the application of methyl methacrylate, isodecyl methacrylate, or isobutyl methacrylate.

Analytic Laboratory Methods

RETENTION TIMES FOR ACRYLATES & METHACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN PARTITION COEFFICIENTS OF ACRYLATES AND METHACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES & METHACRYLATES/

Thin-layer chromatography (TLC), polarography, and spectrometry are used for soln measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. /Methacrylic acid & derivatives/

A method has been published for the determination in air, based on the chemical reaction with p-dimethylaminobenzaldehyde with a sensitivity to 1.3 ug/4 ml; other methods utilized high-pressure liquid chromatography, thin-layer chromatography, polarography, or colorimetry.

Storage Conditions

Dates

[Determination of isobutyl methacrylate in workplace air by gas chromatography]

S H Zhang, Q T Tan, X WangPMID: 32892597 DOI: 10.3760/cma.j.cn121094-20200224-00079

Abstract

To establish a gas chromatography method for detecting isobutyl methacrylate in workplace air.From July to October 2019, isobutyl methacrylate in workplace air was collected by activated charcoal tube, absorbed using carbon disulfide and analyzed by gas chromatography (FID) with FFAP capillary column.

The linear range of isobutyl methacrylate in the method was 0-800 μg/ml, the correlation coefficient was 0.99993. The detection limit was 0.35 μg/ml. The lowest detected concentration was 0.12 mg/m(3). The within-run precision was 2.06%-2.72%, the between-run precision was 3.03%-3.83%. The rates of desorption was 96.7%. The breakthrough volume was 14.46 mg. The average sampling efficience was 100%. The samples could be stored at room temperature for 7 days.

The method is simple, highly sensitive and precise. Isobutyl methacrylate in workplace air could be determined accurately.

An Investigation Into the Integrity of Fit of Provisional Crowns Using Current Proprietary Temporary Crown Materials

Philip D Taylor, Georgios Georgakis, Jason NiggliPMID: 27424335 DOI:

Abstract

Three methods of direct provisional crown construction were investigated for accuracy of marginal fit. A modified proprietary crown coping was compared to Bis GMA and isobutyl methacrylate resin provisional crowns with margins modified by using a flowable composite and 'bead on' isobutyl methacrylate respectively. Measurement was at 50x magnification at seven sites over the fit surface. Data was analyzed using SPSS version 13.0.1 and measurement compared using the Mann Whitney test set at a significance level of 0.05. Reliability was checked using the Bland Altman test. Statistical significant differences were found between the three groups. The order of best fit was Bis-GMA and flowable composite > isobutyl methacrylate with 'bead on' margins > Bis-GMA modified implant temporary coping. The clinical significance is that the Bis GMA and flowable composite combination can be used with equal confidence to traditional methods of temporarisation.Fibrinogen adsorption and conformational change on model polymers: novel aspects of mutual molecular rearrangement

Mattias Berglin, Emiliano Pinori, Anders Sellborn, Marcus Andersson, Mats Hulander, Hans ElwingPMID: 19366199 DOI: 10.1021/la803686m

Abstract

By combining quartz crystal microbalance with dissipation monitoring (QCM-D) and surface plasmon resonance (SPR), the organic mass, water content, and corresponding protein film structure of fibrinogen adsorbed to acrylic polymeric substrates with varying polymer chain flexibility was investigated. Albumin and immunoglobulin G were included as reference proteins. For fibrinogen, the QCM-D model resulted in decreased adsorbed mass with increased polymer chain flexibility. This stands in contrast to the SPR model, in which the adsorbed mass increased with increased polymer chain flexibility. As the QCM-D model includes the hydrodynamically coupled water, we propose that on the nonflexible polymer significant protein conformational change with water incorporation in the protein film takes place. Fibrinogen maintained a more native conformation on the flexible polymer, probably due to polymer chain rearrangement rather than protein conformational change. In comparison with immunoglobulin G and albumin, polymer chain flexibility had only minor impact on adsorbed mass and protein structure. Understanding the adsorption and corresponding conformational change of a protein together with the mutual rearrangement of the polymer chain upon adsorption not only has implications in biomaterial science but could also increase the efficacy of molecular imprinted polymers (MIPs).A study to investigate and compare the physicomechanical properties of experimental and commercial temporary crown and bridge materials

Bana Abdulmohsen, Sandra Parker, Michael Braden, Mangala P PatelPMID: 26748979 DOI: 10.1016/j.dental.2015.11.025

Abstract

To develop two experimental temporary crown and bridge materials with improved physicomechanical properties.Commercial materials: Trim (TR, monomethacrylate, Bosworth) and Quicktemp2 (QT, dimethacrylate, Schottlander).

isobutyl methacrylate/poly(ethyl methacrylate) (IBMA/PEM) and n-butyl methacrylate/PEM (nBMA/PEM), both monomethacrylates. For water absorption/desorption studies rectangular samples (40 mm × 10 mm × 1 mm) of each material were prepared, immersed in deionized water (DW, control) and artificial saliva (AS), and weighed at regular time intervals. %solubility and diffusion coefficients (D) for uptake/loss processes were calculated and compared with theoretical predictions. Polymerization exotherm (cylindrical samples 10 mm × 18 mm) and flexural moduli were measured (three point bending; rectangular samples 80 mm × 10 mm × 4 mm, dry and after 9 days storage in DW). The data were compared statistically.

QT and nBMA/PEM had lower %equilibrium uptakes/loss in DW (0.68%/0.884% and 0.64%/0.895% respectively). QT had the lowest water absorption/desorption D (P<0.05) compared to the three monomethacrylates, in DW and AS. %solubility for all systems showed no differences in DW (P>0.05), but a difference for QT in AS (P<0.05). QT reached its maximum temperature rapidly (∼2 min; 3 monomethacrylates ∼7-13 min). The commercial materials exhibited high peak temperatures (∼51°C, P<0.05; experimental materials ∼43°C). QT had a higher flexural modulus (∼4 GPa; 3 monomethacrylates ∼0.7-1 GPa) for dry and wet samples. The moduli for commercial materials reduced significantly after immersion in DW; there was no difference between the dry and wet experimental materials samples (P>0.05).

The experimental materials merit further studies since they presented with lower setting exotherms, and contained no phthalate plasticizer, thus being less of a risk to patients.

Effect of microwave postpolymerization treatment and of storage time in water on the cytotoxicity of denture base and reline acrylic resins

Janaina Habib Jorge, Eunice Teresinha Giampaolo, Carlos Eduardo Vergani, Ana Cláudia Pavarina, Ana Lúcia Machado, Iracilda Zeppone CarlosPMID: 20157935 DOI:

Abstract

To evaluate the effect of microwave postpolymerization heat treatment and water storage time on the cytotoxicity of denture base and reline acrylic resins.Sample disks of 6 acrylic resins were fabricated under aseptic conditions (Kooliner, GC; Tokuyama Rebase II, Tokuyama Dental; New Truliner, Bosworth; Acron MC, GC; Lucitone 550, Dentsply; QC 20, Dentsply). The denture base acrylic resin samples were stored in water for 24 and 48 hours at 37 degrees C. The fabricated samples were further subdivided into 2 groups: (1) samples without heat treatment and (2) samples treated in a microwave. The 3H-thymidine incorporation test was used to determine the cytotoxicity of the materials. The data were statistically analyzed using the incomplete 3-way ANOVA and Tukey HSD tests (P < .05).

Microwave postpolymerization heat treatment improved the biocompatibility of Tokuyama Rebase II. Tokuyama Rebase II without heat treatment and Acron MC in both experimental groups were graded as slightly cytotoxic in the group without water storage. The other resins were graded as noncytotoxic. After 24 hours of immersion in water, all materials were graded as noncytotoxic. After water storage for 48 hours, Acron MC without heat treatment and QC 20 in both experimental groups were graded as slightly cytotoxic. Lucitone 550 was graded as noncytotoxic in all experimental groups.

Microwave irradiation may be considered an alternative to reduce the cytotoxicity of Tokuyama Rebase II. Dental practitioners should choose Lucitone 550 processed with terminal boiling stage.

Cytotoxic effects of dental resin liquids on primary gingival fibroblasts and periodontal ligament cells in vitro

Y-L Lai, Y-T Chen, S-Y Lee, T-M Shieh, S-L HungPMID: 15544651 DOI: 10.1111/j.1365-2842.2004.01355.x

Abstract

Cytotoxic effects of resin liquids of three in situ relining dental polymers, Alike, Kooliner, and Tokuso Rebase, and their major components, methyl methacrylate (MMA), isobutyl methacrylate (IBMA), and 1,6-hexanediol dimethacrylate (1,6-HDMA) were investigated. The concentrations of major monomers in these resin liquids were determined by high-performance liquid chromatography. Cellular viability of human gingival fibroblasts (GF) and periodontal ligament (PDL) cells were evaluated by the 3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyltetrazolium bromide assay. Moreover, patterns of cell death were analysed using annexin V/propidium iodide staining with flow cytometry. The results indicated that Alike liquid contained 91.3% MMA, Kooliner liquid contained 94.5% IBMA, and Tokuso Rebase liquid contained 65.8% 1,6-HDMA. All materials examined had cytotoxic effects on GF and PDL cells in dose-dependent manners. Tokuso Rebase liquid appeared to be the most cytotoxic among the various resin liquids examined. The effects of Kooliner and Tokuso Rebase liquids may have resulted from IBMA and 1,6-HDMA, respectively. Furthermore, the majority of treated cells died from necrosis; whereas a small portion of cells died from apoptosis. In conclusion, the results demonstrated that these liquid forms of dental polymers and their major monomers cause cytotoxic reactions. The direct relining procedure that cures these materials in situ should be used cautiously.The effect of substrate molecular mobility on surface induced immune complement activation and blood plasma coagulation

Mattias Berglin, Marcus Andersson, Anders Sellborn, Hans ElwingPMID: 15120503 DOI: 10.1016/j.biomaterials.2003.11.050

Abstract

Changing the length of the alkyl ester side chain in poly(alkyl methacrylates) provides a unique opportunity to systematically vary the mobility of the polymer chains, or in other words vary the glass transition temperature (T(g)), without greatly affect the solid surface energy (gamma(s)) of the polymer. A series of poly(alkyl methacrylate) coatings was therefore analysed with regard to the human immune complement (IC) activation and the surface associated blood plasma coagulation cascade (CC) properties. For the IC and CC measurements we used a quartz crystal microbalance (QCM) where we modified the chemistry of the sensor surface by applying 10-30 nm thick poly(alkyl methacrylate) coatings. The surface energy was calculated from water contact angles and small differences between the coatings were observed. The surface chemistry of the coatings, as determined with X-ray photoelectron spectroscopy (XPS), showed no deviation from expected compositions. Tapping mode atomic force microscopy (TM-AFM) measurements revealed that all coatings displayed similar morphology and the roughness was in the range of 0.7-0.9 nm. Increased polymer mobility correlated with a decrease in IC activation, measured as a decreased C3c deposition at the surface. The surface induced CC, measured as fibrin clot formation at the surface, was different between the different coatings but no correlation with molecular mobility was observed. Thus, the molecular mobility of the polymer chains had a major effect on both the IC and the CC and it seems that different aspects of the chemistry of the solid surface regulate activation of the IC and the CC.Indoor environment quality in dental clinics: potential concerns from particulate matter

Christopher C Godwin, Stuart A Batterman, Shobna Pandhoh Sahni, Chiung-Yu PengPMID: 14579882 DOI:

Abstract

To provide a comprehensive assessment of the indoor environment of a representative dental office.Health and comfort parameters, including carbon dioxide (CO2), respirable particulate matter (PM2.5), volatile organic compounds (VOCs), temperature, relative humidity, light and sound level, were measured at three sites over a 1-week period. Both real-time and integrated sampling methods were used, and clinic activities were recorded. Measurements were compared to guidelines and standards, and interactions between pollutant levels, emissions, and clinic activities were investigated using correlations, trend analyses, and a ventilation assessment.

Comfort parameters were found to be within recommended values, with the exception of relative humidity, which was low but not unusual for the winter season investigated. Ventilation rates were within accepted guidelines. Integrated sampling showed that concentrations of VOCs were well below guidelines. However, PM2.5 levels exceeded ambient standards (by a factor of 2 to 6) throughout the building. Continuous trending allowed identification of peak levels, but correlations of clinic activities with measured concentrations were inconclusive. The results suggested that levels of air contaminants in dental clinics (with the exception of PM) are within guideline levels. With the recirculating ventilation systems found in most clinics and offices, particulate contaminants may rapidly disperse throughout a building. Improved capture, exhaust and filtration would decrease indoor PM concentrations. If contaminants are pathologic, the ramifications for practitioners may be considerable, and some specialists may be particularly at risk.

Bonding strength between a hard chairside reline resin and a denture base material as influenced by surface treatment

C R Leles, A L Machado, C E Vergani, E T Giampaolo, A C PavarinaPMID: 11874516 DOI: 10.1046/j.1365-2842.2001.00786.x

Abstract

Direct relining of dentures made with hard chairside reline resins is faster than laboratory-processed reline systems and the patient is not without the prosthesis for the time necessary to perform the laboratory procedures. However, a weak bond between the autopolymerizing acrylic reline resins and the denture base material has been observed. This study evaluated the effect of six different surface treatments on the bond strength between a hard chairside reline acrylic resin and a heat-cured acrylic resin. Specimens of the heat-cured acrylic resin were divided into seven groups. One of these groups remained intact. In the other groups, a 10-mm square section was removed from the centre of each specimen. The bonding surfaces were then treated with (i) methyl methacrylate monomer, (ii) isobutyl methacrylate monomer, (iii) chloroform, (iv) acetone, (v) experimental adhesive and (vi) no surface treatment -- control group. Kooliner acrylic resin was packed into the square sections and polymerized. The bonding strength was evaluated by a three-point loading test. The results were submitted to one-way analysis of variance (ANOVA) followed by a Tukey multiple range test at a 5% level of significance. No significant difference was found between the surface treatment with Lucitone 550 monomer or chloroform, but both were stronger than the majority of the other groups. The bond strength provided by all the surface treatments was lower than that of the intact heat-cured resin.Rapid separation and determination of structurally related anthraquinones in Rhubarb by pressurized capillary electrochromatography

Haixia Lü, Jiabin Wang, Xiaochun Wang, Xucong Lin, Xiaoping Wu, Zenghong XiePMID: 16875795 DOI: 10.1016/j.jpba.2006.06.023